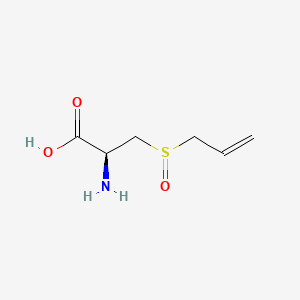
Alliin
Overview
Description
Alliin is a sulfoxide that is a natural constituent of fresh garlic. It is a derivative of the amino acid cysteine. When fresh garlic is chopped or crushed, the enzyme alliinase converts this compound into allicin, which is responsible for the aroma of fresh garlic . This compound was the first natural product found to have both carbon- and sulfur-centered stereochemistry .
Mechanism of Action
Target of Action
Alliin, a compound found in garlic, has been shown to target thiol-containing proteins and enzymes in microorganisms . These proteins play a crucial role in the metabolic activities of these organisms. By interacting with these targets, this compound can disrupt their normal functioning, leading to various effects such as antimicrobial activity .
Mode of Action
The mode of action of this compound is associated with its selective targeting of thiol-containing proteins and enzymes of microorganisms . This interaction inhibits and/or disrupts their essential metabolic pathways . This compound has also demonstrated the ability to regulate several genes essential for the virulence of microorganisms .
Biochemical Pathways
This compound is produced from the non-proteinogenic amino acid this compound (S-allylcysteine sulfoxide) in a reaction that is catalyzed by the enzyme alliinase . Being a thiosulfinate, this compound is a reactive sulfur species (RSS) and undergoes a redox-reaction with thiol groups in glutathione and proteins . This reaction is thought to be essential for its biological activity .
Pharmacokinetics
The bioavailability of this compound in the gastrointestinal tract is dependent on the activity of the enzyme alliinase . Its stability can be affected by various conditions like gastric acid and intestinal enzyme proteases . This compound is distributed throughout the body due to its lipophilic properties, which might enable it to penetrate cellular membranes .
Result of Action
The interaction of this compound with its targets leads to various molecular and cellular effects. For instance, it can inhibit the proliferation of both bacteria and fungi or kill cells outright, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, in mammalian cell lines, including cancer cells, this compound induces cell-death and inhibits cell proliferation .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the enzyme alliinase, which is crucial for the conversion of this compound into its active form, can be affected by various conditions such as pH . Additionally, tissue damage can trigger the production of this compound from this compound (S-allylcysteine sulfoxide) in a reaction catalyzed by alliinase .
Biochemical Analysis
Biochemical Properties
Alliin plays a significant role in biochemical reactions, particularly in the metabolism of sulfur-containing compounds. It interacts with the enzyme alliinase, which catalyzes the conversion of this compound to allicin. This reaction is crucial for the biological activity of garlic. This compound also interacts with other biomolecules, such as proteins and enzymes involved in glycolipid metabolism. These interactions are essential for its anti-adipogenesis and anti-obesity effects .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound activates the peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway, which plays a crucial role in regulating glucose and lipid metabolism. This activation leads to improved glucose and lipid metabolism in cells, contributing to its anti-obesity effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme alliinase, which converts this compound to allicin. Allicin then undergoes redox reactions with thiol groups in glutathione and proteins, leading to various biological effects. This compound’s activation of the PPARγ signaling pathway also plays a significant role in its molecular mechanism. This activation modulates enzymatic activities within glycolipid metabolism, contributing to its anti-adipogenesis and anti-obesity effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In high-fat diet-induced obese mice, oral administration of this compound at a dosage of 25 mg/kg daily for 8 weeks resulted in significant improvements in glucose and lipid metabolism. Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as alliinase and other cofactors involved in glycolipid metabolism. These interactions influence metabolic flux and metabolite levels, contributing to its anti-adipogenesis and anti-obesity effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters and binding proteins. Its stable and odorless nature allows for efficient transport and accumulation in target tissues. This distribution is crucial for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound is directed to specific compartments or organelles within cells, where it exerts its biological effects. This localization is essential for its activity and function in regulating glucose and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The first reported synthesis of alliin was by Stoll and Seebeck in 1951. This synthesis begins with the alkylation of L-cysteine with allyl bromide to form deoxythis compound. Oxidation of this sulfide with hydrogen peroxide gives both diastereomers of L-alliin, differing in the orientation of the oxygen atom on the sulfur stereocenter . A newer route, reported by Koch and Keusgen in 1998, allows stereospecific oxidation using conditions similar to the Sharpless asymmetric epoxidation. The chiral catalyst is produced from diethyl tartrate and titanium isopropoxide .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from garlic. The process includes crushing fresh garlic to activate alliinase, which converts this compound into allicin. The allicin is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Alliin undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used to oxidize deoxythis compound to this compound.
Reduction: Reducing agents like sodium borohydride can be used to reduce this compound to its corresponding sulfide.
Substitution: Allyl bromide is used in the alkylation of L-cysteine to form deoxythis compound.
Major Products
The major product formed from the oxidation of deoxythis compound is this compound. When this compound is converted by alliinase, the major product is allicin .
Scientific Research Applications
Alliin has several scientific research applications:
Properties
CAS No. |
556-27-4 |
|---|---|
Molecular Formula |
C6H11NO3S |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-prop-2-enylsulfinylpropanoic acid |
InChI |
InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11?/m1/s1 |
InChI Key |
XUHLIQGRKRUKPH-ITDPFOOWSA-N |
SMILES |
C=CCS(=O)CC(C(=O)O)N |
Isomeric SMILES |
C=CCS(=O)C[C@H](C(=O)O)N |
Canonical SMILES |
C=CCS(=O)CC(C(=O)O)N |
Appearance |
Solid powder |
melting_point |
163 °C |
Key on ui other cas no. |
17795-26-5 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alliin alliin, (L-Ala)-(R)-isomer alliin, (L-Ala)-(S)-isomer alliin, (L-Ala)-isomer isoalliin PCSO S-(2-propenyl)cysteine sulfoxide S-allylcysteine sulfoxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


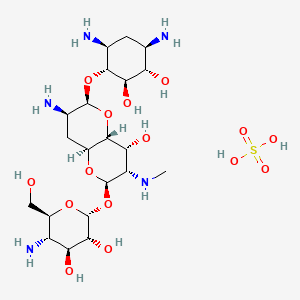

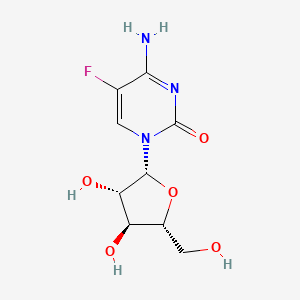
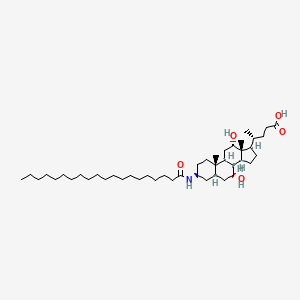
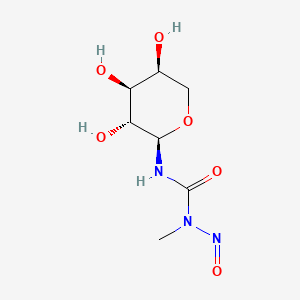

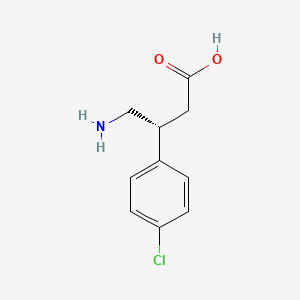

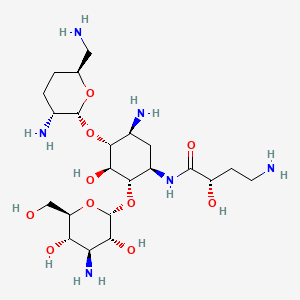

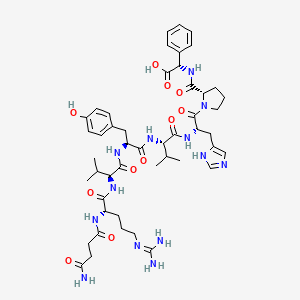
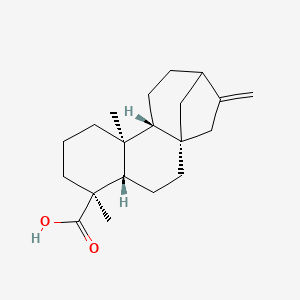
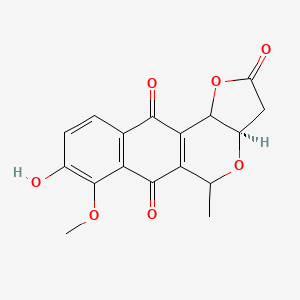
![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid](/img/structure/B1665174.png)
